molecular formula C9H12O3 B3050225 2-(Dimethoxymethyl)phenol CAS No. 24396-24-5

2-(Dimethoxymethyl)phenol

Cat. No. B3050225
CAS RN: 24396-24-5
M. Wt: 168.19 g/mol
InChI Key: XYSBPHCATQICBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Dimethoxymethyl)phenol involves the introduction of two methoxy groups (CH~3~O-) onto a phenolic ring. Although specific synthetic pathways may vary, one common approach is the reaction of salicylaldehyde with dimethyl acetal (methanol acetal) . The resulting compound is the target molecule.

Scientific Research Applications

Synthesis Applications

  • Facile Synthesis of Phenolic Compounds : The copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization is a notable application in the synthesis of phenolic compounds, utilizing dimethyl sulfoxide as the oxidant. This method is significant for creating 2-(phenylthio)phenols from simple phenols and aromatic halides, using a specific CuI/L catalyst system (Xu et al., 2010).

  • Organocatalytic Synthesis of Dimethylchromans : Another application is seen in the organocatalytic approach to synthesize 2,2-dimethylchromans, where tropylium tetrafluoroborate serves as an organic Lewis acid catalyst. This method facilitates the prenylation of phenols and is adaptable to continuous flow chemistry, offering an efficient route to create 2,2-dimethylchromans, which have various biological activities (Omoregbee et al., 2020).

Biochemical Applications

  • Enzymatic Modification for Antioxidant Production : In biochemical research, the enzymatic modification of 2,6-dimethoxyphenol has been explored. Laccase-mediated oxidation in biphasic or homogenous aqueous-organic media can produce compounds with higher antioxidant capacity, such as the identified dimer with significantly enhanced antioxidant properties (Adelakun et al., 2012).

Catalytic Applications

  • Dehydrogenation-Hydrogenation Coupling Process : A remarkable application involves a vapor-phase dehydrogenation-hydrogenation coupling process over bimetallic Ni-Cu alloy nanocatalysts. This process enables the synchronized production of phenol and 2,5-dimethylfuran (DMF) from cyclohexanol and 5-hydroxymethylfurfural, without any external hydrogen and oxygen supply. The process is significant for its efficiency and sustainability in producing key industrial chemicals (Li et al., 2017).

properties

IUPAC Name

2-(dimethoxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSBPHCATQICBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455341
Record name dimethoxymethyl phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)phenol

CAS RN

24396-24-5
Record name dimethoxymethyl phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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